N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide
Description
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide is a synthetic compound featuring a pyrroloimidazole core fused with a dihydro ring system. The structure includes a phenylbutanamide moiety attached to the 4-position of a phenyl ring, which is further linked to the pyrroloimidazole at the 3-position.
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-19(16-7-4-3-5-8-16)22(26)24-18-12-10-17(11-13-18)20-15-23-21-9-6-14-25(20)21/h3-5,7-8,10-13,15,19H,2,6,9,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTFBQZHBJTCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in the target’s function and subsequent biological effects.
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which this compound is a part of, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Cellular Effects
Related compounds have been reported to exhibit potent anti-necroptotic activity in both human and mouse cellular assays. Necroptosis is a form of programmed cell death that has been implicated in various diseases, including inflammatory diseases, neurodegenerative diseases, and cancers.
Biological Activity
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide is a compound belonging to the pyrrolo[1,2-a]imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant antimicrobial properties. For instance, a study reported that several synthesized compounds showed effective antibacterial and antifungal activities against various pathogens:
| Compound | MIC (μg/mL) | Activity Spectrum |
|---|---|---|
| 6b | 2 | Staphylococcus aureus |
| 6c | 4 | Escherichia coli, Klebsiella pneumoniae |
| 10c | 8 | Acinetobacter baumannii |
These results indicate that the presence of specific substituents on the phenyl moiety enhances antimicrobial efficacy. Notably, compounds with chlorine substitutions exhibited higher activity levels compared to their fluorinated or methylated counterparts .
Anti-inflammatory Effects
Compounds within this class have also shown promising anti-inflammatory effects. The regulation of cell-mediated immunity and anti-arthritic activity has been observed in related pyrrolo[1,2-a]imidazoles. For example, studies indicated that certain derivatives could alleviate inflammation in models of rheumatoid arthritis by modulating immune responses .
Cytotoxicity and Hemolytic Activity
While some derivatives demonstrate potent antimicrobial activity, concerns regarding cytotoxicity have been raised. For instance, compound 6c displayed significant hemolytic activity against human red blood cells alongside its antibacterial effects. This dual action suggests that the observed antimicrobial efficacy might be partly due to cytotoxic mechanisms rather than selective toxicity towards pathogens .
Study 1: Antibacterial Screening
In a systematic screening of new quaternary salts derived from 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, it was found that 15 out of 18 compounds exhibited notable antibacterial properties. The study highlighted the importance of structural modifications in enhancing activity against resistant strains like Acinetobacter baumannii and Staphylococcus aureus.
Study 2: Anti-inflammatory Activity
A separate investigation into the anti-inflammatory potential of these compounds revealed that certain derivatives could significantly reduce inflammatory markers in vitro. The study utilized various assays to measure cytokine levels in treated cells versus controls.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act through inhibition of specific enzymes involved in inflammatory pathways or by disrupting bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Analog: G1Y (N-{[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl]methyl}benzamide)
Key Differences :
- Substituent Position : G1Y has a pyrroloimidazole substituted at the 2-position, whereas the target compound is substituted at the 3-position .
- Amide Group : G1Y contains a benzamide group linked via a methylene bridge, while the target compound features a 2-phenylbutanamide chain.
- Molecular Weight : G1Y has a molecular weight of 317.384 g/mol (C₂₀H₁₉N₃O), whereas the target compound (estimated formula: C₂₄H₂₅N₃O) likely has a higher molecular weight due to the extended butanamide chain.
Implications: The 3-position substitution in the target compound may alter binding interactions in biological targets compared to G1Y.
Structural Analog: (S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide
Key Differences :
- Core Modifications : This analog (C₁₉H₂₂N₆O) includes a triazole substituent and an o-tolyl group, unlike the target compound’s unadorned phenylbutanamide .
- Pharmacological Data: The compound in lists a value of 1152 mg kg⁻¹, possibly indicating an LD₅₀ (median lethal dose), which suggests moderate toxicity. No such data is available for the target compound.
Implications :
The absence of a triazole group in the target compound may reduce metabolic complexity. The o-tolyl group in the analog could enhance steric hindrance, affecting target binding compared to the target compound’s phenyl group .
Structural Analog: EP 4 374 877 A2 Compound
Key Differences :
- Functional Groups : The patented compound (m/z 754 [M+H]⁺) includes trifluoromethyl and pyridyl groups, which are absent in the target compound .
- Synthetic Pathway : Both compounds involve amide coupling, but the patented compound requires more complex intermediates, such as morpholine derivatives .
Implications : Trifluoromethyl groups in the patented compound likely enhance metabolic stability and lipophilicity. The target compound’s simpler structure may offer advantages in synthetic scalability but could lack the pharmacokinetic benefits of halogenated groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
